molecular formula C24H19ClFN3O3 B2496166 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 932531-19-6

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2496166
CAS RN: 932531-19-6
M. Wt: 451.88
InChI Key: HCIXLIQFMIRPGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into related compounds, like those involving quinazolinyl derivatives, often entails intricate synthetic routes to explore their potential biological activities. For example, Mehta et al. (2019) detailed the synthesis of related quinazolinyl acetamide derivatives, emphasizing the physicochemical and spectral characteristics essential for confirming chemical structures (Mehta et al., 2019). Similarly, Cai et al. (2019) provided insights into the nucleophilic attack strategies and crystallization processes crucial for the synthesis of closely related quinazoline compounds (Cai et al., 2019).

Molecular Structure Analysis

The molecular structure is a vital aspect, with studies often employing X-ray crystallography to determine the spatial arrangement of atoms within a compound. As demonstrated by Cai et al. (2019), the orthorhombic crystal system and specific spatial groupings are essential for understanding the molecular structure and its implications on biological activity (Cai et al., 2019).

Chemical Reactions and Properties

The reactivity and interaction of quinazolinyl derivatives with various agents can reveal potential for biological applications. Studies like those by Al-Taifi et al. (2016) explore the reactions of cyanoquinolinethione derivatives, shedding light on potential pathways for synthesizing novel compounds with desired chemical properties (Al-Taifi et al., 2016).

Scientific Research Applications

Structural Aspects and Properties

Research on similar compounds, such as 8-hydroxyquinoline-based amides, has explored structural aspects and properties, including their ability to form gels or crystalline solids when treated with different acids, and their host–guest complexes demonstrating enhanced fluorescence emission. These findings suggest potential applications in materials science and fluorescent marker development (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Anticancer Potentials

  • Novel oxazolidinone antibacterial agents, structurally related to quinazoline derivatives, have shown significant antimicrobial activities against a variety of clinically important pathogens, suggesting the potential of quinazoline derivatives in developing new antibacterial agents (Zurenko et al., 1996).
  • Some quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities, indicating their potential for developing novel therapeutics in pain management and inflammation treatment (Alagarsamy et al., 2015).

Synthesis and Biological Activities

  • The synthesis and evaluation of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have shown significant antimicrobial and anticancer activities, which could be leveraged in drug development for targeting specific bacterial infections and cancer types (Mehta et al., 2019).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O3/c1-14-7-10-21(32-2)19(11-14)27-22(30)13-29-20-9-8-15(25)12-17(20)23(28-24(29)31)16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIXLIQFMIRPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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